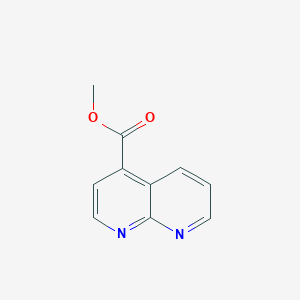

Methyl 1,8-naphthyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1,8-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two pyridine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including methyl 1,8-naphthyridine-4-carboxylate, can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and eco-friendly processes. These methods often utilize metal-catalyzed reactions and green chemistry principles to minimize environmental impact and improve yield .

Analyse Chemischer Reaktionen

Friedlander Condensation in Aqueous Media

A scalable, eco-friendly synthesis employs choline hydroxide (ChOH) ionic liquid in water . This method uses 2-aminonicotinaldehyde and methylene carbonyl compounds (e.g., methyl acetoacetate) to yield methyl 1,8-naphthyridine-4-carboxylate derivatives.

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5 | ChOH | H₂O | 100 | >95 |

| 9 | NaOH | H₂O | 100 | 78 |

| 10 | K₂CO₃ | H₂O | 100 | 65 |

Mechanistic insight :

ChOH stabilizes intermediates via hydrogen bonding, lowering activation barriers (e.g., TS-1 at 3 kcal/mol) . The reaction proceeds through nucleophilic attack, cyclization, and aromatization .

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes aminolysis with primary/secondary amines to form carboxamides, critical for bioactive derivatives . For example:

-

Reaction : this compound + benzylamine → N-benzyl-1,8-naphthyridine-4-carboxamide

-

Conditions : DMF, 80°C, 12h

Notable derivatives :

| Compound | R Group | Bioactivity |

|---|---|---|

| 10c | 4′-Cyano-biphenyl | Anticancer (EGFR inhibition) |

| 10q | 2,4-Difluorobenzyl | Antimicrobial |

Hydrolysis to Carboxylic Acid

The ester hydrolyzes under acidic/basic conditions to 1,8-naphthyridine-4-carboxylic acid, a precursor for further functionalization .

| Condition | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acidic (HCl, 6M) | H₂O/EtOH | 80 | 90 |

| Basic (NaOH, 2M) | H₂O | 60 | 95 |

Application : The carboxylic acid is a key intermediate in antibacterial agents like nalidixic acid .

Cyclocondensation for Heterocyclic Systems

The 1,8-naphthyridine core participates in Pictet-Spengler and Povarov reactions to form polycyclic systems. For example:

-

Povarov reaction : With indole and aldehydes, catalyzed by InCl₃ in acetonitrile, yields indolo[3,2-c] naphthyridines .

-

Pictet-Spengler reaction : With substituted aldehydes, forms thieno/furo-naphthyridines (e.g., 49 ) .

Conditions :

Functionalization via Cross-Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 3-position using boronic acids :

-

Substrate : 3-Bromo-1,8-naphthyridine-4-carboxylate

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

-

Yield : 70–92%

Halogenation and Subsequent Modifications

Electrophilic halogenation at the 2- or 7-position enables further cross-coupling:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1.1 Overview of Antimicrobial Properties

Methyl 1,8-naphthyridine-4-carboxylate and its derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds can enhance the efficacy of existing antibiotics against multi-resistant bacterial strains. For example, studies have shown that when combined with fluoroquinolones such as norfloxacin and ofloxacin, the minimum inhibitory concentrations (MICs) of these antibiotics significantly decreased, indicating a synergistic effect .

1.2 Case Studies

- Synergistic Effects : A study highlighted that 1,8-naphthyridine derivatives enhanced the antibacterial action of fluoroquinolones against Escherichia coli and Staphylococcus aureus, with reductions in MIC values from 32 to 4 µg/mL for ofloxacin .

- Broad Spectrum Activity : Another study evaluated various naphthyridine derivatives against a range of Gram-positive and Gram-negative bacteria, demonstrating significant activity comparable to standard antibiotics like ampicillin .

Anticancer Applications

2.1 Mechanisms of Action

The anticancer potential of this compound has been attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, naphthyridine derivatives have been shown to inhibit DNA gyrase and topoisomerase II, which are crucial for DNA replication .

2.2 Case Studies

- Cytotoxicity Against Cancer Cell Lines : Research has indicated that certain derivatives exhibit cytotoxic effects on various human cancer cell lines including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma), with IC50 values in the low micromolar range .

- In Vivo Efficacy : In animal models, compounds derived from naphthyridines have shown promising results in reducing tumor size and improving survival rates in treated subjects .

Anti-inflammatory Properties

3.1 Biological Activity

This compound has also been investigated for its anti-inflammatory effects. Compounds within this class are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3.2 Case Studies

- Inhibition of Inflammatory Markers : In vitro studies have demonstrated that naphthyridine derivatives can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

- Animal Studies : Animal models have shown that treatment with these compounds can lead to decreased edema and pain response following inflammatory stimuli .

Summary of Findings

The applications of this compound are extensive and include:

Wirkmechanismus

The mechanism of action of methyl 1,8-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 1,8-naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,6-naphthyridine . While all these compounds share a similar fused ring structure, their chemical properties and biological activities can vary significantly. This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

List of Similar Compounds:- 1,5-Naphthyridine

- 1,6-Naphthyridine

- 1,7-Naphthyridine

- 1,8-Naphthyridine

Biologische Aktivität

Methyl 1,8-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and cannabinoid receptor modulation. The structural features of these compounds often contribute to their pharmacological effects. The 1,8-naphthyridine structure is particularly significant due to its ability to interact with various biological targets.

Antimicrobial Activity

Antibacterial Properties

this compound has been evaluated for its antibacterial activity against several clinically relevant pathogens. In studies assessing the minimum inhibitory concentration (MIC), it was found that this compound exhibited moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to gentamicin |

| Escherichia coli | 64 | Higher than ampicillin |

In combination studies with fluoroquinolones, this compound demonstrated synergistic effects that reduced the MIC of these antibiotics against resistant strains .

Anticancer Activity

Mechanism of Action

Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms. One prominent mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Case Studies

In vitro studies using human leukemia HL-60 cells showed that this compound induced significant cytotoxicity, with IC50 values indicating potent antitumor activity. The compound's ability to induce apoptosis was linked to increased reactive oxygen species (ROS) generation and caspase activation .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for further development. Its structural analogs have shown enhanced biological activities, indicating that modifications to the naphthyridine core can lead to improved efficacy.

Eigenschaften

IUPAC Name |

methyl 1,8-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRSKVYJXNGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=NC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.